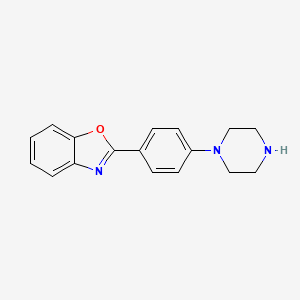

2-(4-Piperazin-1-YL-phenyl)-benzooxazole

Description

Properties

IUPAC Name |

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMNDMOKEJXAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695918 | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-02-5 | |

| Record name | 2-[4-(1-Piperazinyl)phenyl]benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Piperazin-1-YL-phenyl)-benzooxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzooxazole core substituted with a piperazine moiety, which enhances its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring is known to influence binding affinity and selectivity, while the benzooxazole core may facilitate interactions with specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. A notable study demonstrated that related compounds selectively inhibited histone deacetylase (HDAC) activity, leading to antiproliferative effects in various cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | HDAC inhibition |

| Analog A | U-937 | 0.12 | Apoptosis induction |

| Analog B | A549 | 2.78 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Indole derivatives, including benzooxazole-based compounds, have shown efficacy against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anticancer Efficacy

In a study published in PLoS ONE, researchers evaluated the anticancer efficacy of a series of benzooxazole derivatives. The findings revealed that these compounds could significantly reduce cell viability in several cancer cell lines through HDAC inhibition . The study highlighted the structure-activity relationship (SAR) that informed modifications leading to increased potency.

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess activity and found that certain derivatives exhibited substantial inhibition zones compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole lies in medicinal chemistry, where it is studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

- Antipsychotic Activity: Research indicates that compounds with piperazine rings often exhibit antipsychotic properties. The benzooxazole core may enhance this activity by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

- Anticancer Properties: Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism may involve apoptosis induction or cell cycle arrest.

Biological Research

The compound is also explored for its biological activities beyond medicinal applications:

- Antimicrobial Activity: Investigations have shown that this compound exhibits significant antimicrobial effects against various bacterial strains, indicating its potential use in treating infections.

- Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation, which could lead to new treatments for metabolic disorders.

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Fluorescent Probes: The unique structure of benzooxazole derivatives allows them to be used as fluorescent probes in biochemical assays, enhancing the detection of biomolecules.

Anticancer Study

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated significant inhibition of cell growth with IC50 values ranging from 5 to 15 µM, suggesting that modifications to the piperazine or benzooxazole moieties could enhance efficacy.

Antimicrobial Screening

In vitro assays against Staphylococcus aureus and Escherichia coli showed that this compound possesses substantial antimicrobial properties, with minimum inhibitory concentrations (MIC) reported at approximately 10 µg/mL. These findings warrant further exploration for clinical applications in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

| Modification | Effect on Activity | Notes |

|---|---|---|

| Methylation at Position 6 | Increased potency against cancer cells | Enhances lipophilicity |

| Substitution on Piperazine Ring | Varied receptor binding affinity | Different substituents can alter pharmacokinetics |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(4-piperazin-1-yl-phenyl)-benzooxazole typically follows a multi-step approach involving:

- Formation of the benzoxazole core.

- Functionalization of the phenyl ring.

- Introduction of the piperazine moiety.

Preparation of Benzoxazole Core

A common method to prepare benzoxazoles involves the cyclization of appropriate amide or phenol derivatives under acidic conditions:

Procedure : A suspension of amide and p-toluenesulfonic acid (TsOH) is refluxed in toluene with a Dean–Stark apparatus for dehydration and cyclization over approximately 17 hours. After cooling, the reaction mixture is hydrolyzed with water and basified to pH 10–12 using sodium hydroxide. The organic layer is separated, dried over potassium carbonate, and concentrated under reduced pressure. The solid product is purified by suspension and filtration from suitable solvents.

This method allows the formation of the benzoxazole ring system efficiently and is adaptable to various substituted amides.

To facilitate the introduction of the piperazine group, the benzoxazole intermediate is often brominated at the methyl position adjacent to the benzoxazole ring:

Procedure : The benzoxazole compound is treated with N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator under reflux with a halogen lamp. After about 3.5 hours, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The brominated benzoxazole is then isolated by concentration and filtration from diethyl ether.

This bromomethyl derivative serves as a key intermediate for nucleophilic substitution reactions.

Alternative Synthetic Route via Indium-Mediated Cyclization

Another sophisticated approach involves a one-pot, reductive cyclization to form benzoxazole derivatives functionalized with piperazine:

- Step 1 : Mild nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol.

- Step 2 : Piperazinylation of the nitrophenol with substituted phenyl-N-piperazines in toluene or chlorobenzene solvents yields key intermediates.

Step 3 : Indium-mediated reductive cyclization using indium and acetic acid followed by trimethyl orthoacetate addition forms the benzoxazole ring with the piperazine substituent.

This method offers a shorter synthetic route with good to excellent yields (53–83%) and allows for structural diversity by varying the substituents on the phenyl ring.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to benzoxazole | Amide + TsOH, reflux in toluene, Dean–Stark apparatus | Not specified | 17 h reflux, basification post-reaction |

| 2 | Bromination | NBS + benzoyl peroxide, reflux under halogen lamp | Not specified | 3.5 h reaction, filtration of succinimide |

| 3 | Nucleophilic substitution | Bromomethyl benzoxazole + piperazine derivative, reflux in acetone + Et3N | High (variable) | 1 h reflux, extraction, purification |

| Alternative 1 | Nitration + piperazinylation + reductive cyclization | Mild nitration, piperazine coupling in toluene/chlorobenzene, indium/acetic acid reduction | 53–83 | One-pot reductive cyclization, multi-step |

Research Findings and Observations

The choice of solvent significantly affects the yield of piperazinylation: toluene generally provides better yields than chlorobenzene, except for poorly soluble piperazines where chlorobenzene is preferred.

The indium-mediated reductive cyclization step is advantageous for simplifying the synthesis and improving overall yield and purity.

Spectroscopic characterization (1H-NMR, 13C-NMR, HRMS) confirms the successful formation of the benzoxazole ring and piperazine substitution, with characteristic chemical shifts for methyl, aromatic, and piperazine protons and carbons.

Q & A

Q. What are the key considerations in optimizing the synthetic yield of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole under TEMPO-mediated oxidative conditions?

Methodological Answer:

- Reaction Optimization : Use TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) as a catalyst under aerobic conditions. Key parameters include temperature control (70–90°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of starting materials (e.g., benzoxazole derivatives and aryl boronic acids) .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust equivalents of TEMPO (0.1–0.3 equiv) and oxidants (e.g., K₂S₂O₈) to minimize side reactions like over-oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

- Characterization : Confirm structure using - and -NMR, IR (e.g., C=N stretch at ~1616 cm), and melting point analysis. Compare with literature data for validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze -NMR signals for aromatic protons (δ 7.0–8.2 ppm) and piperazine protons (δ 2.5–3.5 ppm). -NMR identifies carbonyl (C=O) and aromatic carbons .

- IR : Detect benzoxazole ring vibrations (C-O-C at ~1259 cm, C=N at ~1616 cm) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with trifluoroacetate counterions) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap, dipole moment) and compare with experimental data .

Advanced Research Questions

Q. How do substituents on the benzoxazole and piperazine rings influence the compound’s biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies :

-

Experimental Validation : Screen derivatives in vitro (e.g., MTT assay for cytotoxicity) and in silico (molecular docking to identify binding pockets) .

Q. How should researchers resolve contradictions in reported biological activities of benzoxazole-piperazine hybrids?

Methodological Answer:

- Systematic Review : Follow Cochrane guidelines to assess study quality, including bias risk (e.g., incomplete outcome data) and experimental variability (e.g., cell line differences) .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values). Apply statistical tools (e.g., funnel plots) to detect publication bias .

- Mechanistic Studies : Use knock-out models or competitive binding assays to validate target engagement (e.g., kinase inhibition vs. off-target effects) .

Q. What advanced strategies can elucidate the reaction mechanism of TEMPO-mediated benzoxazole synthesis?

Methodological Answer:

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or mass spectrometry. Identify rate-determining steps (e.g., aryl radical formation) .

- Isotope Labeling : Use -labeled TEMPO to trace oxygen incorporation into the benzoxazole ring .

- Computational Modeling : Simulate transition states (e.g., Gaussian 09) to propose pathways (e.g., single-electron transfer vs. radical chain mechanisms) .

Q. How can researchers identify pharmacological targets for this compound?

Methodological Answer:

- Target Fishing : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate bound proteins .

- Functional Assays : Test activity in pathway-specific models (e.g., cAMP modulation for GPCR targets) .

- Network Pharmacology : Integrate omics data (transcriptomics, proteomics) to map interaction networks (e.g., STRING database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.